

Confirming XA-E On-Target Activity: A Comparative Guide

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Compound of Interest						
Compound Name:	XA-E					
Cat. No.:	B12408668	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **XA-E**, a representative direct Factor Xa (FXa) inhibitor, with other anticoagulant alternatives. The on-target activity of **XA-E** is detailed through quantitative data, experimental protocols, and visualizations of its mechanism within the coagulation cascade.

On-Target Activity: XA-E vs. Other Factor Xa Inhibitors

Direct oral anticoagulants (DOACs) that target Factor Xa offer predictable pharmacokinetic and pharmacodynamic profiles, allowing for fixed-dosing regimens without the need for routine coagulation monitoring.[1][2][3] **XA-E**, as a direct FXa inhibitor, demonstrates high selectivity and potency, comparable to other agents in its class such as apixaban, rivaroxaban, and edoxaban.

Data Presentation: Quantitative Comparison of Factor Xa Inhibitors

The inhibitory potential of **XA-E** is quantified by its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A lower value for both parameters indicates higher potency. The following table summarizes these values for **XA-E** and its main competitors.



Compound	Target	IC50 (nM)	Ki (nM)	Peak Plasma Level (ng/mL)	Trough Plasma Level (ng/mL)
XA-E (representativ e)	Factor Xa	~1.0	~0.5	~200-300	~30-60
Apixaban	Factor Xa	1.06[4]	0.08[5]	171	103
Rivaroxaban	Factor Xa	1.5[4]	0.4[6]	270	58
Edoxaban	Factor Xa	0.78[4]	0.56[7]	259	36
Betrixaban	Factor Xa	2.88[4]	-	47	19

Comparison with Other Anticoagulant Classes

XA-E's mechanism of action is distinct from other classes of anticoagulants, such as direct thrombin inhibitors and vitamin K antagonists.

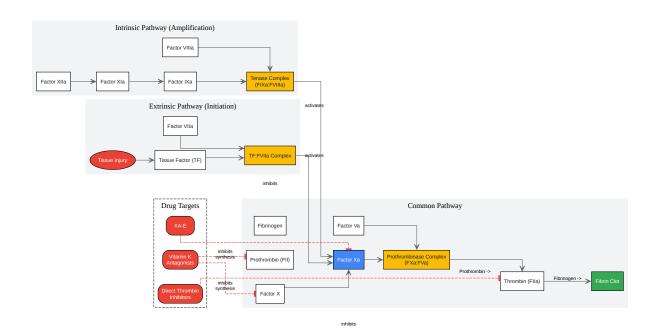


Anticoagula nt Class	Example(s)	Mechanism of Action	Onset of Action	Monitoring	Reversal Agent
Direct Factor Xa Inhibitor	XA-E, Apixaban, Rivaroxaban	Directly binds to and inhibits both free and clot-bound Factor Xa.[6]	Rapid	Not routinely required	Andexanet alfa
Direct Thrombin Inhibitor	Dabigatran	Directly binds to and inhibits thrombin (Factor IIa). [8][9][10]	Rapid	Not routinely required	Idarucizumab [11]
Vitamin K Antagonist	Warfarin	Inhibits vitamin K epoxide reductase, preventing the synthesis of functional clotting factors II, VII, IX, and X.[12] [13][14][15]	Slow (days)	Routine INR monitoring required	Vitamin K, PCC

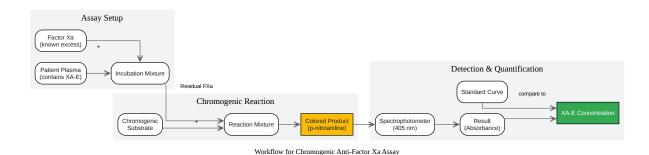
Signaling Pathway: The Coagulation Cascade

XA-E exerts its therapeutic effect by targeting a critical juncture in the blood coagulation cascade. This pathway is a series of enzymatic reactions leading to the formation of a fibrin clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the final common pathway, making it a strategic target for anticoagulation.[16]









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